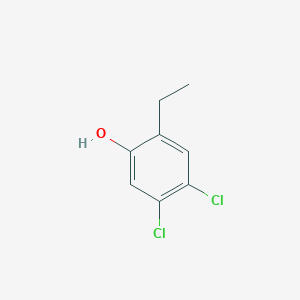

4,5-Dichloro-2-ethylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-2-ethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of phenol, characterized by the presence of two chlorine atoms and an ethyl group attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-ethylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4,5-dichlorophenol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-ethylphenol. This process is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the benzene ring .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-2-ethylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler phenolic compounds.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like ammonia or thiols are used in the presence of a base.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Dechlorinated phenolic compounds.

Substitution: Amino or thiol-substituted phenols.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for "4,5-Dichloro-2-ethylphenol" are not available in the provided search results, the following information can be reported from the search results:

Properties and potential applications:

- Related Compounds as Biocides: The compound 4,5-dichloro-2-N-octyl-3(2H)-isothiazolone, which shares structural similarities, is used as a film biocide . It has similar properties to carbendazim and octhilinone .

- 4-Alkylphenol Oxidation: An oxidase has been identified as a biocatalyst for the oxidation of 4-alkylphenols . This suggests potential applications in biocatalysis.

- Intermediate in Chemical Synthesis: 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an intermediate for preparing pesticidally active isoxazoline-substituted compounds . Similarly, this compound may be useful in the synthesis of other compounds .

Safety and Toxicity:

- 4,5-dichloro-2-N-octyl-3(2H)-isothiazolone, is considered a skin sensitizer .

- Acute toxicity studies of 4,5-dichloro-2-N-octyl-3(2H)-isothiazolone show:

Additional Information on related compounds:

- Pyrimidine derivatives have antimicrobial properties .

- Some pyrimidine compounds exhibit good activity against pathogenic bacterial strains and antifungal activity against F. oxysporum .

- Certain pyrimidines have shown promise in drug discovery for anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Some compounds have shown strong antifungal properties against C. albicans, S. cerevisiae, and C. parapsilosis, including Fluconazole-resistant strains .

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-ethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial activity is primarily due to the presence of the hydroxyl and chlorine groups, which enhance its ability to penetrate and disrupt microbial cells .

Comparación Con Compuestos Similares

2,4-Dichlorophenol: Similar in structure but lacks the ethyl group.

4-Chloro-2-ethylphenol: Contains only one chlorine atom.

2,6-Dichloro-4-ethylphenol: Differently substituted but shares the dichloro and ethyl groups.

Uniqueness: 4,5-Dichloro-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the ethyl group at specific positions on the benzene ring enhances its reactivity and antimicrobial efficacy compared to other similar compounds .

Actividad Biológica

4,5-Dichloro-2-ethylphenol is a chlorinated phenolic compound known for its diverse biological activities, particularly its antimicrobial properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C10H10Cl2O

- Molecular Weight : 233.09 g/mol

- CAS Number : 52016-71-4

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The presence of hydroxyl and chlorine groups enhances its penetration into microbial cells, leading to cell lysis and death.

Research Findings

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. For example, it has been shown to inhibit the growth of various bacterial strains at concentrations as low as 10 µM . The following table summarizes the minimum inhibitory concentrations (MICs) against selected microorganisms:

| Microorganism | MIC (µM) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity studies have been conducted using human cell lines. The results indicate that while this compound can inhibit cell proliferation at higher concentrations (≥100 µM), it does not exhibit significant toxicity at lower concentrations (≤10 µM) .

Case Study: HepG2 Cell Line

A study involving the HepG2 liver cancer cell line revealed that this compound showed a dose-dependent decrease in cell viability at concentrations above 100 µM. However, it was non-toxic at lower doses (10 µM), suggesting potential therapeutic applications in cancer treatment with careful dosing .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. Compared to similar compounds:

- 2,4-Dichlorophenol : Similar structure but lacks the ethyl group, which may enhance solubility and membrane penetration.

- 4-Chloro-2-ethylphenol : Contains only one chlorine atom; thus, it exhibits lower antimicrobial efficacy.

The unique substitution pattern of this compound imparts distinct chemical and biological properties that enhance its reactivity and antimicrobial effectiveness compared to other chlorinated phenols .

Applications in Research and Industry

This compound is utilized in various fields due to its biological properties:

Propiedades

IUPAC Name |

4,5-dichloro-2-ethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSTGPNGAUKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.